methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate
Description
Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a 1H-indol-1-ylacetyl group and at the 4-position with a methyl ester. The indole moiety, a bicyclic aromatic heterocycle, is acetylated at its 1-position, distinguishing it from analogs with substitutions at other positions (e.g., indol-3-yl). The methyl ester group enhances solubility and bioavailability, a common strategy in prodrug design .
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)12-14-6-9-19(10-7-14)17(21)13-20-11-8-15-4-2-3-5-16(15)20/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3 |
InChI Key |
HOBOBALWNYJYNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate typically involves multiple steps, including the formation of the indole ring, the piperidine ring, and the ester group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the ester group is often formed via esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs in the provided evidence differ in substituents on the piperidine ring and indole moiety:
Methyl [1-(4-fluorobenzyl)-4-piperidinyl]acetate hydrochloride (1:1)
- Substituent : A 4-fluorobenzyl group replaces the indol-1-ylacetyl group at the piperidine 1-position.
- Salt Form : Hydrochloride salt, improving crystallinity and stability compared to the free base .
- Applications : Fluorinated aromatic groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.
- Methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate Substituent: A pyridin-2-ylmethyl group on the piperidine and an indol-3-yl group with a ketone at the 2-position. Key Difference: The indole substitution at the 3-position (vs. 1-position in the target compound) alters electronic properties and binding affinity.
Physicochemical and Pharmacological Data
A comparative analysis of molecular properties is summarized below:
Key Findings
- Indole Position : The indol-1-yl group in the target compound may exhibit steric and electronic differences compared to indol-3-yl derivatives, affecting binding to biological targets like 5-HT receptors .
- Salt vs. Free Base : Hydrochloride salts (e.g., ) enhance solubility but may alter pharmacokinetics compared to neutral esters like the target compound.
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